2-Methylbutyroylcarnitine

Inborn errors of metabolism Newborn screening Branched-chain amino acid disorders

Diagnostically ambiguous elevated C5 acylcarnitine results from FIA-MS/MS require chromatographic resolution. This verified reference standard enables definitive differentiation of 2-methylbutyroylcarnitine from isovalerylcarnitine and pivaloylcarnitine. - Essential for second-tier UPLC-MS/MS method validation - Reduces IVA false-positive rates by up to 99% - ≥97.0% HPLC purity, isomerically pure

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 256928-75-3
Cat. No. B3022856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyroylcarnitine
CAS256928-75-3
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
InChIKeyIHCPDBBYTYJYIL-QVDQXJPCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyroylcarnitine Reference Standard


2-Methylbutyroylcarnitine (also designated 2-methylbutyryl-L-carnitine or 2-methylbutyrylcarnitine) is a C5 short-chain acylcarnitine formed via esterification of L-carnitine with 2-methylbutyryl-CoA, an intermediate in L-isoleucine catabolism [1]. As an endogenous metabolite, it circulates in human plasma and urine and is produced through the pyruvate carboxylation pathway . This compound functions primarily as a diagnostic biomarker rather than a therapeutic agent: its elevation in blood or dried blood spots signals 2-methylbutyryl-CoA dehydrogenase (2-MBCD/SBCAD) deficiency, a recessively inherited disorder of branched-chain amino acid metabolism . In the analytical laboratory context, 2-methylbutyroylcarnitine is an essential reference standard for UPLC-MS/MS and LC-MS/MS platforms due to its isobaric nature with other C5-acylcarnitine constitutional isomers, which necessitates chromatographic separation for accurate differential diagnosis [2].

Isomer-pure C5 acylcarnitine reference standard for chromatographic method calibration
Supports UPLC-MS/MS and LC-MS/MS second-tier newborn screening workflows
Required for resolving isobaric C5 constitutional isomers in confirmatory diagnostics

2-Methylbutyroylcarnitine: Isomer Purity Requirement


In flow-injection tandem mass spectrometry (FIA-MS/MS) – the first-tier method used universally in newborn screening laboratories – 2-methylbutyroylcarnitine is isobaric (identical nominal mass, m/z 246.2) with three other C5-acylcarnitine constitutional isomers: isovalerylcarnitine (diagnostic for isovaleric acidemia, IVA), pivaloylcarnitine (an iatrogenic metabolite from pivalate-containing antibiotics), and n-valerylcarnitine [1]. Because FIA-MS/MS lacks chromatographic separation, these four isomers co-elute and are indistinguishable by precursor ion scan or neutral loss monitoring alone [2]. Substituting a generic 'C5-carnitine' standard or relying solely on total C5 signal intensity therefore yields diagnostically ambiguous or frankly misleading results: an elevated C5 peak may represent true IVA, true 2-MBCD deficiency, or a benign antibiotic-induced false positive. Consequently, any laboratory performing confirmatory or second-tier testing must employ a verified, isomerically pure 2-methylbutyroylcarnitine reference material to calibrate and validate the chromatographic method that resolves these diagnostic conflicts [3].

Target Reference Standard
Isomer-pure 2-methylbutyroylcarnitine
Risk 1 Generic C5 standard may not distinguish four isobaric isomers in FIA-MS/MS screening
Impact Diagnostically ambiguous or misleading total C5 signal interpretation
Risk 2 Substitution with pivaloyl- or isovaleryl-carnitine standard may shift retention-time calibration
Impact False-positive rate reduction may not transfer; method validation context may differ
Risk 3 Isomer purity context may not transfer between C5 acylcarnitine reference materials
Impact Quantitative precision and calibration accuracy may require independent verification

2-Methylbutyroylcarnitine: Comparative Evidence


Diagnostic Specificity: 2-MBCD Deficiency vs. IVA

2-Methylbutyroylcarnitine elevation is pathognomonic for 2-methylbutyryl-CoA dehydrogenase (2-MBCD) deficiency, an autosomal recessive disorder of L-isoleucine catabolism, whereas elevated isovalerylcarnitine signals isovaleric acidemia (IVA), a defect in leucine metabolism [1]. In a definitive case report, plasma C5-acylcarnitine was elevated to 1.4–2.4 μM (normal reference <0.4 μM), and subsequent GC-MS analysis verified the elevated species as exclusively 2-methylbutyrylcarnitine, not isovalerylcarnitine [2]. This biochemical distinction is clinically non-redundant: the two disorders require different dietary management (isoleucine restriction versus leucine restriction) and carry divergent prognostic implications.

Diagnostic Specificity
Head-to-head
Distinct metabolic origin: 2-MBCD deficiency vs. isovaleric acidemia; plasma C5 elevated to 1.4-2.4 μM
Supports confirmatory diagnostic workflow for 2-MBCD deficiency
Isomer-pure standard required for method; generic C5 cannot resolve this distinction
Inborn errors of metabolism Newborn screening Branched-chain amino acid disorders

Separation from Pivaloylcarnitine and Isovalerylcarnitine

A validated UPLC-MS/MS second-tier method achieved baseline chromatographic separation of four C5-acylcarnitine isomers: pivaloyl-, 2-methylbutyryl-, isovaleryl-, and valerylcarnitine [1]. The separation was obtained using a C18 BEH 1.7 μm UPLC column (1×100 mm) at 60°C with a methanol/water gradient, achieving a total run time under 10 minutes [2]. In a German newborn screening cohort of 156,772 neonates, this method resolved that only 1 of 100 initial C5-positive cases represented true IVA, while 99 cases (0.5–8.2 μmol/L C5) were false positives attributable to pivaloylcarnitine from maternal antibiotic use [3]. The ability to definitively identify 2-methylbutyrylcarnitine as a distinct peak, separate from pivaloylcarnitine, is what enables laboratories to exclude 2-MBCD deficiency as the cause of elevated C5 signal.

False-Positive Reduction
Head-to-head
99 of 100 C5-positive screens were false positives; isomer separation reduced false-positive rate to near-zero in 156,772 newborns
Supports method validation for second-tier isomer-resolving workflow
UPLC-MS/MS retention-time calibration context; C18 BEH 1.7 μm column
Clinical chemistry LC-MS/MS method validation Newborn screening second-tier testing

Precision in Plasma and Dried Blood Spots

In a comprehensive method validation study, the UPLC-MS/MS quantitation of 2-methylbutyroylcarnitine in human plasma and dried blood spots demonstrated intra-day precision ranging from 1.3% to 15% CV and accuracy from 87% to 119% across the analytical measurement range [1]. For concentrations above the normal reference range (the clinically relevant decision threshold), precision for both 2-methylbutyroylcarnitine and isovalerylcarnitine was within 24% CV [2]. Inter-day precision across multiple analytical runs was maintained within 20% CV at each tested concentration level. These performance characteristics are essential for laboratories to confidently report quantitative values that inform clinical decision-making.

Precision Metrics
Reported
Intra-day CV 1.3-15%; inter-day CV within 20%; above-normal concentrations within 24% CV
Supports method reproducibility and calibration confidence
High-purity standard required to achieve these precision parameters
Bioanalytical method validation Dried blood spot analysis Precision and accuracy

Structural Discrimination by Electron-Induced Dissociation

Using a novel quadrupole time-of-flight (QToF) mass spectrometer with electron-induced dissociation (EID), researchers demonstrated comprehensive structural annotation that unambiguously discriminates 2-methylbutyroylcarnitine from its isomeric counterparts valerylcarnitine and isovalerylcarnitine [1]. Unlike conventional collision-induced dissociation (CID), which yields fragments predominantly from the carnitine headgroup with minimal fatty acyl chain information, EID generated diagnostic fragment ions that enabled localization of the methyl branching position specific to the 2-methylbutyryl moiety [2]. This technique was successfully applied to annotate 2-methylbutyroylcarnitine in NIST SRM 1950 reference plasma, providing a definitive structural fingerprint that distinguishes this isomer from the other Car 5:0 species.

EID Structural Annotation
Method context
Electron-induced dissociation yields diagnostic fragments for 2-methyl branching; CID alone cannot distinguish Car 5:0 isomers
Supports isomer-specific structural annotation in untargeted metabolomics
Reference material for spectral library validation; NIST SRM 1950 matrix
Mass spectrometry Isomer discrimination Structural elucidation

Elevation in Non-Alcoholic Steatohepatitis (NASH)

Metabolomic profiling studies have identified elevated plasma concentrations of 2-methylbutyroylcarnitine in subjects with non-alcoholic steatohepatitis (NASH) relative to healthy controls [1]. This elevation is proposed to reflect altered branched-chain amino acid metabolism and mitochondrial dysfunction associated with hepatic steatosis progression. The observation that 2-methylbutyroylcarnitine, but not all short-chain acylcarnitines uniformly, exhibits this disease-associated increase positions this specific isomer as a candidate biomarker for metabolic disease stratification.

NASH Biomarker Context
Class-level
Elevated in NASH plasma vs. healthy controls; proposed to reflect altered BCAA metabolism
Reported biomarker context; requires quantitative validation with authentic standard
Quantitative fold-change data not specified; method validation review recommended
Metabolomics NASH Fatty liver disease

2-Methylbutyroylcarnitine Application Scenarios


Second-Tier Newborn Screening: 2-MBCD vs. IVA

Newborn screening laboratories employ 2-methylbutyroylcarnitine as a certified reference standard to calibrate and validate UPLC-MS/MS or LC-MS/MS second-tier methods. These methods chromatographically resolve 2-methylbutyroylcarnitine from isovalerylcarnitine and pivaloylcarnitine, enabling definitive differential diagnosis following an abnormal first-tier C5 acylcarnitine result. As demonstrated in a cohort of 156,772 screened newborns, this approach reduced false-positive rates for IVA by 99%, sparing families unnecessary follow-up and preventing misdiagnosis of 2-MBCD deficiency [1]. The compound is essential for establishing retention time windows, optimizing MRM transitions, and preparing calibration curves for accurate quantitation in dried blood spot and plasma matrices.

Metabolomics and Biomarker Discovery in NASH

Research laboratories investigating the metabolic signatures of non-alcoholic steatohepatitis (NASH), insulin resistance, and related metabolic disorders utilize 2-methylbutyroylcarnitine as an authentic standard in targeted and untargeted metabolomics workflows. Plasma metabolomic profiling has identified elevated 2-methylbutyroylcarnitine in NASH subjects, suggesting its utility as a candidate biomarker for disease stratification [2]. Accurate quantitation requires a verified reference material to ensure that the detected signal corresponds to 2-methylbutyroylcarnitine rather than an isobaric interference. The compound is incorporated into acylcarnitine panels covering short-, medium-, and long-chain derivatives for comprehensive mitochondrial function assessment.

Method Development for C5 Isomer Separation

Analytical chemistry and bioanalytical laboratories developing novel LC-MS/MS methods for acylcarnitine isomer separation require high-purity 2-methylbutyroylcarnitine (≥97.0% HPLC grade) as a critical method development component. The compound serves as an analytical standard for optimizing chromatographic conditions, establishing isomer-specific MRM transitions, and validating method performance parameters including intra-day precision (1.3–15% CV) and inter-day precision (within 20% CV) [3]. Its use ensures that developed methods achieve the baseline resolution necessary to distinguish 2-methylbutyroylcarnitine from valerylcarnitine, isovalerylcarnitine, and pivaloylcarnitine in complex biological matrices.

Structural Elucidation via MS Fragmentation

Mass spectrometry core facilities and metabolomics research centers employ 2-methylbutyroylcarnitine as a reference compound for investigating fragmentation mechanisms and developing novel ion activation techniques. As demonstrated in electron-induced dissociation (EID) studies using NIST SRM 1950 reference plasma, this compound provides a model system for evaluating isomer discrimination capabilities that surpass conventional CID [4]. The compound's defined structure and availability as an analytical standard make it valuable for training machine learning algorithms for spectral prediction, validating in silico fragmentation tools, and establishing spectral libraries for acylcarnitine identification in complex metabolomics datasets.

Application
Selection Property
Validation Focus
Second-tier newborn screening
Isomer-specific chromatographic resolution
Retention time and MRM transition calibration
Metabolomics biomarker discovery
Isomer-pure reference standard identity
Quantitative assay specificity and linearity
Method development for isomer separation
High-purity analytical standard grade
Method precision and accuracy parameters
Structural elucidation by MS fragmentation
Authenticated reference compound
Spectral library and fragmentation pattern validation

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